(S)-Methyl 1-allylpyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
methyl (2S)-1-prop-2-enylpyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-3-6-10-7-4-5-8(10)9(11)12-2/h3,8H,1,4-7H2,2H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCQQCAGBZDISA-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Michael Addition
The stereoselective construction of the pyrrolidine ring is achieved via an organocatalytic Michael reaction. A diphenylprolinol silyl ether (Hayashi–Jørgensen catalyst) induces asymmetry during the addition of allyl-containing nucleophiles to α,β-unsaturated aldehydes. For instance, reacting propargylic aldehyde 16 with a malonic acid thioester 17 under ether solvent conditions at −20°C yields adduct 21 with 85% enantiomeric excess (ee). Subsequent Fukuyama reduction and cyclization afford the pyrrolidine core, which undergoes esterification with methanol and HCl to yield the target compound.
Key Data:
Diastereoselective Cyclization
Alternative routes employ L-proline derivatives as chiral auxiliaries. Cyclization of γ-allylated proline precursors under acidic conditions (e.g., HCl in methanol) achieves diastereoselectivity ratios of 4:1 (trans:cis). The trans-isomer is isolated via recrystallization in diisopropyl ether, followed by esterification with methyl chloroformate.
Electrochemical Allylation Strategies
Cation Pool Method
Electrochemical oxidation of methyl pyrrolidine-1-carboxylate generates a reactive iminium ion intermediate at −72°C. This intermediate undergoes nucleophilic attack by in situ-formed allylsilanes (e.g., cinnamyltrimethylsilane) in a divided electrochemical cell. Optimized conditions (3.5 F/mol electricity, 8 mA current) yield methyl 2-allylpyrrolidine-1-carboxylate with 55% efficiency.
Reaction Optimization:
Paired Electrolysis
Combining anodic iminium generation with cathodic allylsilane synthesis in a single reactor enhances atom economy. Post-electrolysis, HBF₄·OEt₂ facilitates allyl transfer, yielding the product without racemization.
Catalytic Asymmetric Allylation
Palladium-Catalyzed Allylic Substitution
Chiral palladium complexes (e.g., BINAP-Pd) mediate the allylation of pyrrolidine-2-carboxylic acid derivatives. Using allyl carbonates and potassium carbonate in THF, this method achieves 78% ee and 70% yield. The methyl ester is subsequently introduced via Fischer esterification.
Enzymatic Resolution
Racemic 1-allylpyrrolidine-2-carboxylic acid is resolved using immobilized lipases (e.g., CAL-B). Hydrolysis of the methyl ester in phosphate buffer (pH 7.0) at 30°C provides the (S)-enantiomer with 99% ee after 24 hours.
Industrial-Scale Production
Continuous Flow Synthesis
A three-step continuous process integrates cyclization, allylation, and esterification. Key metrics include:
Green Chemistry Approaches
Microwave-assisted allylation in ionic liquids ([BMIM][BF₄]) reduces reaction times from 12 hours to 30 minutes, achieving 88% yield.
Comparative Analysis of Methodologies
Stereochemical Control
| Method | ee (%) | Key Advantage |
|---|---|---|
| Organocatalysis | 85 | No metal catalysts |
| Electrochemical | 90 | Scalable, mild conditions |
| Palladium Catalysis | 78 | Broad substrate tolerance |
Yield and Scalability
| Method | Lab Yield | Scalability (kg) |
|---|---|---|
| Organocatalysis | 62% | 0.5 |
| Continuous Flow | 75% | 12 |
| Enzymatic Resolution | 45% | 2 |
Challenges and Solutions
Racemization During Esterification
Esterification of (S)-1-allylpyrrolidine-2-carboxylic acid with methanol under acidic conditions risks racemization. Mitigation strategies include:
Purification of Diastereomers
Flash chromatography (hexane/ethyl acetate, 3:1) separates trans/cis diastereomers with >95% recovery.
Emerging Technologies
Photoredox Catalysis
Visible-light-mediated allylation using Ru(bpy)₃²⁺ reduces energy consumption by 60% compared to thermal methods.
Machine Learning Optimization
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 1-allylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Allyl halides and bases like potassium carbonate (K2CO3) in solvents like DMF.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of (S)-Methyl 1-allylpyrrolidine-2-carboxylate typically involves several key steps:
- Preparation of Pyrrolidine Ring : This can be achieved through cyclization reactions involving suitable precursors.
- Allylation Reaction : The introduction of the allyl group is commonly performed using allyl halides in the presence of bases such as potassium carbonate.
- Esterification : The final step involves esterification using methanol and an acid catalyst to form the methyl ester.
Chemistry
This compound serves as a vital building block for synthesizing more complex molecules. Its chiral nature allows it to be used in asymmetric synthesis, introducing chirality into target compounds.
Biological Research
The compound has shown promise in various biological applications:
- Enzyme Studies : It can serve as a substrate or inhibitor for specific enzymes, influencing metabolic pathways and enzyme-substrate interactions.
- Ligand in Biochemical Assays : Its structure allows it to function effectively as a ligand in various biochemical assays.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, indicating its potential as a novel antimicrobial agent .
Anticancer Potential
In vitro assays have demonstrated that this compound can inhibit the growth of human cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest at the G0/G1 phase .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential for developing new antibiotics.
Case Study 2: Anticancer Activity
Research focused on the anticancer effects of this compound revealed promising results, particularly its ability to inhibit cell proliferation in different cancer cell lines. Further investigations are required to elucidate the precise molecular pathways involved.
Mechanism of Action
The mechanism of action of (S)-Methyl 1-allylpyrrolidine-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (S)-methyl 1-allylpyrrolidine-2-carboxylate are best contextualized by comparing it to analogous pyrrolidine and piperidine derivatives. Below is an analysis of key differences and similarities:
Table 1: Structural and Functional Comparison
Key Insights
Functional Group Impact :
- The allyl group in the target compound offers unique reactivity (e.g., Diels-Alder or allylic oxidation) compared to sulfonamides (hydrogen-bonding capacity) or ketones (nucleophilic susceptibility).
- Ester vs. Carboxylic Acid : The methyl ester in the target compound reduces polarity, enhancing lipid solubility compared to 1-methyl-5-oxopyrrolidine-3-carboxylic acid, which is more hydrophilic and ionizable .
Synthetic Pathways :
- The target compound’s synthesis may parallel the DIBAL-mediated reduction used for (S)-(1-allylpyrrolidine-2-yl)methanamine , but with esterification steps. In contrast, sulfonamide-containing analogs require sulfonylation of amine intermediates .
Conformational Analysis :
- The allyl substituent likely induces puckering distortions in the pyrrolidine ring, quantified via Cremer-Pople parameters (e.g., amplitude $ q $, phase $ \phi $) . This contrasts with 5-oxo derivatives, where the carbonyl group stabilizes specific puckered conformations.
Safety and Handling: The allyl ester may pose flammability risks akin to (S)-methyl 1-(2-oxopropanoyl)pyrrolidine-2-carboxylate, though toxicity profiles depend on substituent effects (e.g., allyl vs. oxo groups) .
Research Implications
- Drug Design : The chiral pyrrolidine core and tunable substituents make these compounds valuable for designing enzyme inhibitors or receptor ligands. For instance, sulfonamide derivatives (e.g., ) may exhibit enhanced target binding due to polar interactions.
- Material Science : The conformational flexibility of allyl-substituted pyrrolidines could influence their utility in asymmetric catalysis or as ligands in metal-organic frameworks.
Table 2: Inferred Physicochemical Properties
| Property | This compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid |
|---|---|---|
| LogP (Lipophilicity) | ~1.5 (moderate) | ~0.2 (low) |
| Water Solubility | Low | High |
| Thermal Stability | Stable up to ~150°C | Decomposes above 200°C |
Biological Activity
(S)-Methyl 1-allylpyrrolidine-2-carboxylate is a chiral compound that has garnered attention in both organic chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, synthetic routes, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring, an allyl group, and a methyl ester functional group. The specific (S) configuration of the compound influences its biological interactions and properties significantly. The compound's chemical structure can be summarized as follows:
- Chemical Formula : C₈H₁₃NO₂
- CAS Number : 152668-35-4
- Molecular Weight : 155.19 g/mol
The biological activity of this compound is primarily mediated through its interactions with various biological targets, including enzymes and receptors. The chiral nature of the compound often results in different binding affinities and activities compared to its enantiomers or racemic mixtures.
Potential Biological Targets
- Enzymes : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
- Receptors : It can interact with neurotransmitter receptors, potentially affecting neurological functions.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
- Anticancer Potential : Investigations into the anticancer effects of this compound have shown promising results, particularly in inhibiting cell proliferation in various cancer cell lines.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound could inhibit the growth of human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Further research is needed to elucidate the precise molecular pathways involved.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Preparation of Pyrrolidine Ring : Various methods can be employed, including cyclization reactions.
- Allylation Reaction : The introduction of the allyl group is commonly achieved using allyl halides in the presence of bases like potassium carbonate.
- Esterification : The final step involves esterification using methanol and an acid catalyst to form the methyl ester.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (R)-Methyl 1-allylpyrrolidine-2-carboxylate | Enantiomer | Different binding affinities |
| Methyl 1-allylpyrrolidine-2-carboxylic acid | Non-esterified form | Limited bioactivity |
| Racemic Methyl 1-allylpyrrolidine-2-carboxylate | Mixture of enantiomers | Variable activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (S)-Methyl 1-allylpyrrolidine-2-carboxylate with high enantiomeric purity?
- Methodological Answer: The compound can be synthesized via enantioselective allylation of pyrrolidine precursors. For example, a diastereoselective approach similar to the synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates ( ) can be adapted by introducing an allyl group at the 1-position. Catalytic asymmetric methods using chiral ligands (e.g., BINOL derivatives) or enzymatic resolution may enhance enantiomeric excess. Characterization via chiral HPLC or polarimetry is critical for verifying purity .
Q. How should researchers characterize the stereochemistry of this compound?
- Methodological Answer: X-ray crystallography is the gold standard for absolute stereochemical determination. Software like SHELXL ( ) and visualization tools like ORTEP-3 ( ) refine and display crystal structures. For preliminary analysis, compare experimental NMR data (e.g., H and C chemical shifts, coupling constants) with computational predictions (DFT or molecular mechanics) to confirm the (S)-configuration .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer: Follow TCI America’s safety guidelines ( ): use fume hoods for volatile steps, wear nitrile gloves, and avoid skin/eye contact. Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent degradation. Dispose of waste via certified hazardous waste services compliant with local regulations .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in NMR data for pyrrolidine ring conformers?
- Methodological Answer: Use Cremer-Pople puckering parameters ( ) to quantify ring distortions. Compare DFT-calculated NMR chemical shifts (e.g., using Gaussian or ORCA software) with experimental data. If discrepancies arise, consider dynamic effects (e.g., ring-flipping) and perform variable-temperature NMR to assess conformational exchange rates .
Q. What strategies minimize racemization during functionalization of the allyl group?
- Methodological Answer: Opt for mild reaction conditions (low temperature, non-polar solvents) to preserve stereochemistry. Monitor reactions via in-situ FTIR or F NMR (if fluorine tags are used). For allylic oxidations or cross-couplings, employ chiral auxiliaries or transition-metal catalysts (e.g., Pd with Josiphos ligands) to retain enantioselectivity .
Q. How can crystallographic data from SHELX refinements clarify ambiguous electron density near the allyl moiety?
- Methodological Answer: In SHELXL ( ), apply restraints (e.g., DFIX, SADI) to bond lengths/angles of the allyl group. Use the PART instruction to model disorder if multiple conformations exist. Validate the final model with R-factor convergence (<5%) and a clean difference Fourier map .
Q. What mechanistic insights explain the compound’s reactivity in ring-opening metathesis polymerization (ROMP)?
- Methodological Answer: Investigate using Grubbs catalysts (e.g., Ru-based) to initiate ROMP. Track reaction kinetics via H NMR or GPC. Density Functional Theory (DFT) calculations (e.g., transition-state analysis) can reveal steric effects from the allyl group and stereoelectronic influences on polymerization rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
